N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17602656
InChI: InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3
SMILES:
Molecular Formula: C10H20N2O2S
Molecular Weight: 232.35 g/mol

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

CAS No.:

Cat. No.: VC17602656

Molecular Formula: C10H20N2O2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide -

Specification

Molecular Formula C10H20N2O2S
Molecular Weight 232.35 g/mol
IUPAC Name N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide
Standard InChI InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3
Standard InChI Key LWGPWAJEGOQSAS-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCNCC1)S(=O)(=O)C2CC2

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Framework

The IUPAC name N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide reflects its three core components:

  • A piperidin-4-yl group, a six-membered nitrogen-containing ring.

  • A cyclopropane ring fused to a sulfonamide group (SO2NH\text{SO}_{2}\text{NH}).

  • An ethyl substituent attached to the sulfonamide nitrogen.

The SMILES notation CCN(C1CCNCC1)S(=O)(=O)C2CC2\text{CCN(C1CCNCC1)S(=O)(=O)C2CC2} provides a linear representation of the structure, highlighting the connectivity of the piperidine (C1CCNCC1\text{C1CCNCC1}), cyclopropane (C2CC2\text{C2CC2}), and ethyl (CC\text{CC}) groups .

Spectroscopic and Computational Descriptors

Key computed properties include:

PropertyValueMethod/Source
Molecular Weight232.35 g/molPubChem 2.2
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bond Count4Cactvs 3.4.8.18
Topological Polar Surface Area57.8 ŲCactvs 3.4.8.18
Monoisotopic Mass232.12454906 DaPubChem 2.2

The InChIKey LWGPWAJEGOQSAS-UHFFFAOYSA-N\text{LWGPWAJEGOQSAS-UHFFFAOYSA-N} uniquely identifies the compound in chemical databases .

Physicochemical Properties and Conformational Analysis

Lipophilicity and Solubility

The XLogP3-AA\text{XLogP3-AA} value of 0.6 indicates moderate lipophilicity, positioning the compound within the optimal range for oral bioavailability . The polar surface area (57.8 Ų) aligns with sulfonamides known for transmembrane diffusion, suggesting potential blood-brain barrier permeability.

Tautomerism and Ionization States

The sulfonamide group (SO2NH\text{SO}_{2}\text{NH}) can act as a weak acid (pKa10\text{p}K_{a} \approx 10), while the piperidine nitrogen (pKa11\text{p}K_{a} \approx 11) may protonate under physiological conditions, influencing solubility and receptor interactions .

Synthetic Routes and Derivative Formation

Hydrochloride Salt Preparation

The hydrochloride salt (CID 145884720) is formed by treating the free base with hydrochloric acid, improving crystallinity and stability for pharmaceutical formulations .

Hazard ClassCategoryPrecautionary Measures
Skin IrritationCategory 2Wear protective gloves
Eye IrritationCategory 2AUse eye protection
Respiratory IrritationCategory 3Avoid inhalation

Future Research Directions

  • Pharmacological Profiling: Screen against kinase or GPCR targets.

  • Salt Form Optimization: Compare hydrochloride, citrate, and phosphate salts for solubility.

  • Toxicokinetic Studies: Assess metabolite formation and organ-specific toxicity.

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